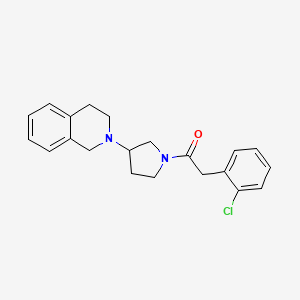

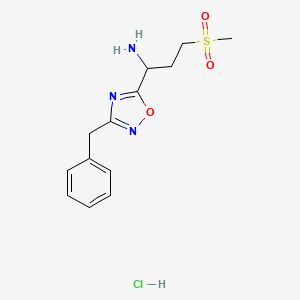

![molecular formula C19H18ClNO5 B2805093 ethyl (4Z)-4-({[(2-chlorophenyl)carbonyl]oxy}imino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate CAS No. 296244-49-0](/img/structure/B2805093.png)

ethyl (4Z)-4-({[(2-chlorophenyl)carbonyl]oxy}imino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and (in this case) alcohols .

Molecular Structure Analysis

The compound contains a benzofuran moiety, which is a heterocyclic compound . It also has a carbonyl group, a chlorophenyl group, and an imino group . These functional groups could potentially participate in various chemical reactions.Scientific Research Applications

Chemical Synthesis and Reactions

Research in chemical synthesis explores the reactions of carbenoids with chromone-2-carboxylic esters, leading to novel compounds with potential applications in material science and drug development. For example, studies have demonstrated the synthesis of products with unique ring systems through reactions under basic conditions, highlighting the versatility of these compounds in generating diverse chemical structures (Dicker, Shipman, & Suschitzky, 1984). Additionally, the interaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines has been studied, leading to the formation of products with potential medicinal applications (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).

Photolysis and Photochemical Transformations

The photolysis of related compounds, such as ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, in various solvents has been investigated, revealing insights into competing photolytic pathways that could inform the design of photoresponsive materials or the development of photochemical processes in synthetic chemistry (Ang & Prager, 1992).

Metal Complexation and Dye Application

The synthesis and complexation of disperse dyes derived from thiophene with metals such as Cu, Co, and Zn have been explored, demonstrating applications in textile dyeing with good fastness properties. Such studies indicate the potential of these compounds in the development of new dyes and pigments with specific applications in industrial dyeing processes (Abolude, Bello, Nkeonye, & Giwa, 2021).

Antimicrobial and Anti-inflammatory Agents

Compounds synthesized from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been screened for antibacterial, antifungal, and anti-inflammatory activity, showing promising results. This suggests the potential for these compounds to be developed into new pharmaceutical agents with specific therapeutic applications (Narayana, Ashalatha, Raj, & Kumari, 2006).

Mechanism of Action

properties

IUPAC Name |

ethyl (4Z)-4-(2-chlorobenzoyl)oxyimino-3-methyl-6,7-dihydro-5H-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO5/c1-3-24-19(23)17-11(2)16-14(9-6-10-15(16)25-17)21-26-18(22)12-7-4-5-8-13(12)20/h4-5,7-8H,3,6,9-10H2,1-2H3/b21-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDLVCBUWXLXCH-STZFKDTASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)CCCC2=NOC(=O)C3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C\2=C(O1)CCC/C2=N/OC(=O)C3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (4Z)-4-({[(2-chlorophenyl)carbonyl]oxy}imino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl-phenylcyanamide](/img/structure/B2805010.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2805013.png)

![1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2805014.png)

![N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine](/img/structure/B2805021.png)

![N''-(4-methoxyphenyl)-N-[(1-tosylpyrrolidin-2-yl)methyl]oxamide](/img/structure/B2805027.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2805030.png)

![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N,N-diethylacetamide](/img/structure/B2805031.png)

![1-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2805032.png)